molecular formula C16H26ClNO2 B1431683 Tramadol-d6 Hydrochloride CAS No. 1189374-50-2

Tramadol-d6 Hydrochloride

Cat. No.: B1431683
CAS No.: 1189374-50-2
M. Wt: 305.87 g/mol
InChI Key: PPKXEPBICJTCRU-YBDDLLAFSA-N
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Description

Tramadol-d6 Hydrochloride is a deuterated form of Tramadol Hydrochloride, a centrally acting synthetic opioid analgesic. It is used primarily for the management of moderate to moderately severe pain. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tramadol-d6 Hydrochloride involves the reaction of Tramadol with deuterated reagents. One common method includes the use of deuterated dimethylamine in the presence of a deuterated solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired isotopic purity. The reaction mixture is then subjected to purification processes such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tramadol-d6 Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form O-desmethyl-tramadol-d6.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

    Substitution: Substitution reactions can occur at the amine or hydroxyl groups, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    O-desmethyl-tramadol-d6: Formed through oxidation.

    Alcohol derivatives: Formed through reduction.

    Substituted derivatives: Formed through substitution reactions.

Scientific Research Applications

Tramadol-d6 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the quantitation of Tramadol and its metabolites.

    Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Tramadol.

    Medicine: Used in clinical research to evaluate the efficacy and safety of Tramadol in pain management.

    Industry: Utilized in the development of new analgesic formulations and drug delivery systems.

Comparison with Similar Compounds

Tramadol-d6 Hydrochloride can be compared with other similar compounds such as:

    Tramadol Hydrochloride: The non-deuterated form, which has similar pharmacological effects but different metabolic stability.

    O-desmethyl-tramadol: A primary active metabolite of Tramadol, which has a higher affinity for opioid receptors.

    Codeine: Another opioid analgesic with a similar mechanism of action but different potency and side effect profile.

This compound is unique due to its deuterium content, which provides advantages in pharmacokinetic studies and metabolic stability.

Biological Activity

Tramadol-d6 Hydrochloride is a deuterated form of tramadol, a widely used analgesic. This article explores its biological activity, pharmacokinetics, and effects on various biological systems, supported by data tables and research findings.

1. Overview of this compound

Tramadol is a centrally acting analgesic with a complex mechanism of action. It acts as a non-selective agonist of the μ, δ, and κ opioid receptors, with a stronger affinity for the μ receptor. The deuterated version, Tramadol-d6, is primarily used in pharmacokinetic studies to trace the metabolism and distribution of tramadol in biological systems.

Tramadol exerts its analgesic effects through multiple pathways:

  • Opioid Receptor Agonism : It binds to μ-opioid receptors, leading to pain relief.
  • Norepinephrine and Serotonin Reuptake Inhibition : It inhibits the reuptake of these neurotransmitters, enhancing their analgesic effects.
  • Interaction with Other Receptors : Tramadol also affects various receptors including:
    • Alpha2-adrenoreceptors
    • NMDA receptors
    • TRPV1 (capsaicin receptor)
    • Muscarinic receptors (M1 and M3)

These interactions contribute to its multifaceted analgesic properties and potential side effects .

3. Pharmacokinetics

The pharmacokinetics of this compound can be summarized as follows:

ParameterValue
Bioavailability~75% (oral), ~77% (rectal)
Cmax (oral administration)~300 µg/L
Tmax (oral administration)1.6-1.9 hours
Volume of Distribution2.6-2.9 L/kg
Protein Binding~20%

Tramadol-d6 exhibits similar pharmacokinetic properties to tramadol, with rapid absorption and extensive first-pass metabolism leading to various metabolites, primarily O-desmethyltramadol (M1), which is significantly more potent .

4.1 Toxicity Studies

A study investigating the toxicity of tramadol hydrochloride on juvenile zebrafish revealed insights into its biological impact:

Concentration (µg/L)Total Length (mm)Body Weight (mg)Specific Growth Rate (%)
Control19.95 ± 2.8363.80 ± 9.372.50 ± 0.17
0.219.89 ± 2.5865.17 ± 6.212.53 ± 0.18
219.52 ± 2.9961.58 ± 8.212.39 ± 0.16
2019.68 ± 2.7369.58 ± 9.352.50 ± 0.17
20019.57 ± 2.9463.90 ± 6.192.49 ± 0.19
60019.42 ± 2.7863.57 ± 6.582.47 ± 0.15

The study concluded that while low concentrations had minimal impact on growth metrics, higher concentrations may lead to adverse effects .

4.2 Clinical Studies

Clinical studies have demonstrated that tramadol-d6 can be effectively quantified in human plasma using high-throughput liquid chromatography coupled with tandem mass spectrometry:

  • The method showed high sensitivity with a limit of detection at 0.145μg/L0.145\mu g/L.
  • The study involved bioequivalence testing between two fixed-dose combination products containing tramadol and paracetamol, revealing significant pharmacokinetic parameters that inform dosing strategies .

5. Conclusion

This compound serves as an essential tool in understanding the biological activity of tramadol through its metabolic pathways and pharmacological effects on pain modulation and potential toxicity in living organisms.

Continued research is necessary to fully elucidate the implications of tramadol-d6 in clinical settings, particularly regarding its safety profile and efficacy compared to traditional tramadol formulations.

Properties

IUPAC Name

(1R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14?,16-;/m0./s1/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKXEPBICJTCRU-YBDDLLAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a reaction flask 160 g tramadol salicylate (or benzoate) salt was stirred with about 800 ml water and pH was adjusted to 11-12 by 30% aqueous NaOH solution. The tramadol free base was extracted with toluene, washed with water, and toluene was evaporated under reduced pressure. The oil obtained (about 100 gm) was dissolved in 300 ml isopropyl alcohol. In a separate flask HCI gas was passed in isopropyl alcohol. This isopropyl alcohol-HCI solution was added to tramadol base solution in isopropyl alcohol at about 30° C. till the pH attained 3-4. The mixture was stirred, heated to about 75° C., and then cooled to 0-5° C. The precipitated product was filtered, washed with chilled isopropyl alcohol and dried to obtain 92 gm Tramadol hydrochloride (cis=99.95% & trans=0.05%).
Name
tramadol salicylate
Quantity
160 g
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800 mL
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isopropyl alcohol-HCI
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Synthesis routes and methods II

Procedure details

In a reaction flask 29 g tramadol salicylate salt was stirred with 87 ml water and pH was adjusted to 11-12 by 10% aqueous KOH solution. The tramadol free base was extracted with methylene chloride, organic extract washed with water, and methylene chloride was evaporated under reduced pressure. The oil obtained was dissolved in 88.0 ml methylene chloride. Stirred and cooled to 15° C. Adjusted pH to 2-2.5 by conc. HCI. Stirred for 1.0 hour at same temperature. Raised the temperature to 25-30° C. and stirred it for 30 minutes. Distilled out solvent completely under vacuum. Charged 42 ml acetone and stirred at 25-30° C. for 30 minutes. Filtered the product and washed solid with acetone. Yield=18.4 gm (85%) (cis=99.98% & trans=0.02% by HPLC area%).
Name
tramadol salicylate
Quantity
29 g
Type
reactant
Reaction Step One
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Quantity
87 mL
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reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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